molecular formula C22H28N2O3 B4870649 N-[4-(4-PENTANAMIDOPHENOXY)PHENYL]PENTANAMIDE

N-[4-(4-PENTANAMIDOPHENOXY)PHENYL]PENTANAMIDE

Cat. No.: B4870649
M. Wt: 368.5 g/mol
InChI Key: KKTFBNGFPUBARR-UHFFFAOYSA-N
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Description

N-[4-(4-PENTANAMIDOPHENOXY)PHENYL]PENTANAMIDE is an organic compound characterized by its unique structure, which includes two pentanamide groups attached to a phenoxyphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-PENTANAMIDOPHENOXY)PHENYL]PENTANAMIDE typically involves a multi-step process:

    Formation of the Phenoxyphenyl Core: This step involves the reaction of 4-aminophenol with 4-bromophenyl pentanoate under basic conditions to form 4-(4-pentanamidophenoxy)phenyl pentanoate.

    Amidation Reaction: The phenoxyphenyl intermediate is then subjected to amidation with pentanoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-PENTANAMIDOPHENOXY)PHENYL]PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as hydroxide ions can replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Hydroxylated derivatives.

Scientific Research Applications

N-[4-(4-PENTANAMIDOPHENOXY)PHENYL]PENTANAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-PENTANAMIDOPHENOXY)PHENYL]PENTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-PENTANAMIDOPHENOXY)PHENYL]PENTANAMIDE is unique due to its dual pentanamide groups and phenoxyphenyl core, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[4-[4-(pentanoylamino)phenoxy]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-3-5-7-21(25)23-17-9-13-19(14-10-17)27-20-15-11-18(12-16-20)24-22(26)8-6-4-2/h9-16H,3-8H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTFBNGFPUBARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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